What is the chemical structure of 1-Cyclobutylpropane-1-sulfonyl chloride
What is the chemical structure of 1-Cyclobutylpropane-1-sulfonyl chloride
An In-depth Technical Guide to 1-Cyclobutylpropane-1-sulfonyl Chloride: Synthesis, Characterization, and Applications
Executive Summary: Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive and versatile chemical intermediates that are fundamental to the synthesis of a vast array of functional molecules, most notably sulfonamides. The sulfonamide linkage is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs across various therapeutic areas, including antibacterial, anti-inflammatory, and antiviral agents.[1] This guide provides a comprehensive technical overview of 1-Cyclobutylpropane-1-sulfonyl chloride, a novel building block featuring a unique aliphatic scaffold. While direct experimental data for this specific molecule is limited in public literature, this document leverages established principles and data from closely related analogs to construct a predictive and practical guide for its synthesis, characterization, reactivity, and potential applications. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to utilize such building blocks to explore new chemical space and develop next-generation therapeutics.
Molecular Structure and Physicochemical Properties
Chemical Identity of 1-Cyclobutylpropane-1-sulfonyl chloride
1-Cyclobutylpropane-1-sulfonyl chloride is an aliphatic sulfonyl chloride characterized by a sulfonyl chloride group attached to a carbon atom that is also the point of attachment for both a cyclobutyl ring and a propyl chain. This structure offers a unique combination of a rigid cycloalkane and a flexible alkyl chain, which can be leveraged to modulate properties such as solubility, lipophilicity, and binding interactions in drug discovery programs.
The structural and chemical identifiers for the analogous compound, 3-cyclobutylpropane-1-sulfonyl chloride , are presented below, which can serve as a reference point for the target molecule.
| Property | Value | Reference |
| CAS Number | 2025788-52-5 | [2][3] |
| Molecular Formula | C₇H₁₃ClO₂S | [2][4] |
| Molecular Weight | 196.69 g/mol | [2] |
| Canonical SMILES | C1CC(C1)CCCS(=O)(=O)Cl | [2][4] |
| InChIKey | WBPRJSUIGLFYHT-UHFFFAOYSA-N | [2][4] |
| Topological Polar Surface Area | 42.5 Ų | [2] |
| Rotatable Bond Count | 4 | [2] |
Reactivity and Electronic Profile
The reactivity of 1-Cyclobutylpropane-1-sulfonyl chloride is governed by the strong electrophilicity of the sulfur atom.[5] This electrophilicity arises from the potent electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, the sulfur atom is highly susceptible to attack by a wide range of nucleophiles. The chloride ion serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[5]
Compared to arylsulfonyl chlorides, alkylsulfonyl chlorides like this one are generally more reactive because they lack the resonance stabilization that the aromatic ring provides to the sulfur center.[6] This enhanced reactivity allows for milder reaction conditions but also necessitates careful handling to prevent unwanted hydrolysis.
Synthesis and Manufacturing
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from a suitable alkyl halide precursor, 1-bromo-1-cyclobutylpropane.
Caption: Proposed synthetic workflow for 1-Cyclobutylpropane-1-sulfonyl chloride.
Detailed Experimental Protocol
Materials:
-
1-Bromo-1-cyclobutylpropane (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfuryl chloride (SO₂Cl₂, 1.1 eq)
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions
Protocol:
-
Grignard Reagent Formation:
-
To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
In a separate flask, dissolve 1-bromo-1-cyclobutylpropane (1.0 eq) in anhydrous THF.
-
Add a small portion of the alkyl bromide solution to the magnesium and gently heat to initiate the reaction.
-
Once initiated, add the remaining alkyl bromide solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.[7] Cool the resulting greyish solution to room temperature.
-
-
Sulfonylation:
-
In a separate, flame-dried flask, prepare a solution of sulfuryl chloride (1.1 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.[7]
-
Causality Note: This extremely low temperature is critical to control the highly exothermic reaction between the Grignard reagent and sulfuryl chloride, preventing side reactions and decomposition.
-
Slowly add the freshly prepared Grignard reagent to the cold sulfuryl chloride solution via cannula, ensuring the internal temperature remains below -65 °C.[7]
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional hour before slowly warming to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by carefully pouring it over a mixture of ice and saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
The crude product can be purified by flash column chromatography on silica gel.
-
Analytical Characterization
Accurate characterization is essential to confirm the structure and purity of the synthesized sulfonyl chloride.[8] A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations and Rationale |
| ¹H NMR | The proton on the carbon alpha to the sulfonyl group is expected to be the most deshielded non-aromatic proton, likely appearing as a multiplet around 3.6-3.8 ppm due to the strong electron-withdrawing nature of the -SO₂Cl group.[9] Other signals will correspond to the propyl and cyclobutyl protons. |
| ¹³C NMR | The carbon atom directly bonded to the sulfonyl group will be significantly downfield. The remaining carbons of the cyclobutyl and propyl moieties will appear in the aliphatic region. |
| IR Spectroscopy | Strong, characteristic absorption bands are expected for the sulfonyl chloride functional group: two bands for the S=O stretches (asymmetric and symmetric) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, and a band for the S-Cl stretch at lower wavenumbers.[9][10] |
| Mass Spectrometry | The mass spectrum will provide the molecular weight of the compound. A key diagnostic feature is the isotopic pattern for the chlorine atom, which will show two peaks (M and M+2) with an approximate intensity ratio of 3:1.[9] |
| GC-MS / HPLC | These chromatographic techniques are indispensable for assessing the purity of the final product and identifying any potential impurities or byproducts from the synthesis.[8] |
Self-Validation Note: The convergence of data from these orthogonal techniques provides a self-validating system. For instance, the molecular weight from MS must match the structure determined by NMR, and the purity indicated by chromatography must be consistent with the absence of significant impurity signals in the NMR and IR spectra.
Key Chemical Transformations and Applications
The primary utility of 1-Cyclobutylpropane-1-sulfonyl chloride in drug discovery lies in its ability to readily form sulfonamides.[11]
Sulfonamide Formation
This is the cornerstone reaction for this class of compounds. The sulfonyl chloride reacts efficiently with primary or secondary amines in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine, or DIPEA) to neutralize the HCl byproduct.[5]
Caption: General reaction scheme for the formation of sulfonamides.
General Protocol for Sulfonamide Synthesis:
-
Dissolve the amine (1.0 eq) and base (1.2-1.5 eq) in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 1-Cyclobutylpropane-1-sulfonyl chloride (1.05 eq) in the same solvent dropwise.
-
Allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).
-
Perform an aqueous work-up to remove the base-HCl salt and excess reagents.
-
Purify the resulting sulfonamide by crystallization or column chromatography.
Applications in Drug Design
The introduction of the sulfonyl group can significantly modulate the physicochemical properties of a molecule.[12]
-
Hydrogen Bonding: The two oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, which can enhance binding affinity to biological targets.[12]
-
Metabolic Stability: The sulfonyl group is generally stable to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.[12]
-
Solubility and Polarity: The polar nature of the sulfonyl group can be used to tune the solubility and overall polarity of a molecule.[12]
-
Exploring Chemical Space: The unique 1-cyclobutylpropane scaffold provides a non-planar, lipophilic moiety that can be used to probe deep or hydrophobic binding pockets in target proteins, potentially leading to improved potency and selectivity. The cyclobutane ring, in particular, offers a rigid element that can reduce the entropic penalty of binding.
Safety, Handling, and Storage
Sulfonyl chlorides are reactive and hazardous chemicals that must be handled with appropriate precautions.
-
Hazards: They are corrosive and will release hydrochloric acid upon contact with moisture. They are often lachrymators.
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon) in a cool, dry place away from moisture and incompatible materials such as alcohols and amines.[13]
Conclusion
1-Cyclobutylpropane-1-sulfonyl chloride represents a valuable, albeit not commercially standard, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established organometallic procedures, and its characterization relies on standard analytical techniques. The primary value of this reagent lies in its efficient conversion to sulfonamides, allowing for the incorporation of a unique aliphatic scaffold into drug candidates. By leveraging the principles of reactivity, synthesis, and analysis outlined in this guide, researchers can effectively utilize this and similar sulfonyl chlorides to advance their discovery programs.
References
-
Title: IR, NMR and MS of a Sulfonyl Chloride compound Source: ACD/Labs URL: [Link]
-
Title: THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES Source: Canadian Science Publishing URL: [Link]
-
Title: Synthesis of sulfonyl chloride substrate precursors Source: National Institutes of Health URL: [Link]
-
Title: Application of Sulfonyl in Drug Design Source: ResearchGate URL: [Link]
-
Title: Environmentally Safe Condition for the Synthesis of Aryl and Alkyl Sulfonyl Hydrazones via One-Pot Reaction Source: ACS Sustainable Chemistry & Engineering URL: [Link]
-
Title: 3-cyclobutylpropane-1-sulfonyl chloride (C7H13ClO2S) Source: PubChemLite URL: [Link]
-
Title: 2-cyclobutyl-2-methylpropane-1-sulfonyl chloride — Chemical Substance Information Source: NextSDS URL: [Link]
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 3-cyclobutylpropane-1-sulfonyl chloride (C7H13ClO2S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acdlabs.com [acdlabs.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. 338453-16-0|Cyclobutanesulfonyl chloride|BLD Pharm [bldpharm.com]
